1-(Tosyloxy)-2-propanol

Description

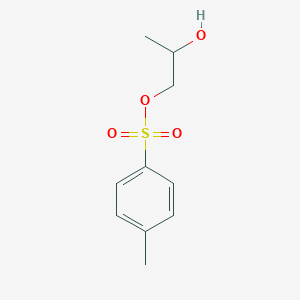

1-(Tosyloxy)-2-propanol (C₁₀H₁₄O₄S, molecular weight 246.28 g/mol) is a derivative of 2-propanol (isopropyl alcohol) with a tosyloxy (p-toluenesulfonyloxy) group attached to the first carbon. The tosyl group is a well-known leaving group in organic synthesis, making this compound a valuable intermediate in nucleophilic substitution reactions, particularly in pharmaceutical and polymer chemistry .

Properties

IUPAC Name |

2-hydroxypropyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4S/c1-8-3-5-10(6-4-8)15(12,13)14-7-9(2)11/h3-6,9,11H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLDVMGSMOLUOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

1,2-Propanediol reacts with TsCl in a 1:1 molar ratio in anhydrous dichloromethane at 0–25°C. Triethylamine (1.5–2.0 equiv) is added to scavenge HCl. The reaction typically completes within 2–3 hours, yielding 1-(tosyloxy)-2-propanol with 85–90% efficiency .

Mechanistic Insights :

The reaction follows an S<sub>N</sub>2 pathway, with inversion of configuration at the tosylated carbon.

Challenges and Solutions

-

Over-tosylation : Excess TsCl may lead to ditosylated byproducts. Stoichiometric control and low temperatures (0–5°C) mitigate this issue.

-

Purification : The product is isolated via saturated brine washes and solvent evaporation, achieving >95% purity.

Method 2: Tosylation via Isopropylidene Protection

Stepwise Synthesis

This two-step approach prevents over-tosylation by temporarily protecting one hydroxyl group:

Advantages

-

Selectivity : Ensures mono-tosylation without side reactions.

Method 3: Potassium Hydroxide-Catalyzed Tosylation

Industrial-Scale Protocol

Adapted from patent literature, this method uses KOH (5–10 wt% of diol) in dichloromethane with TsCl (1.05–1.2 equiv) and triethylamine (1.5–2.0 equiv). Reactions complete in 2–3 hours at 25°C , achieving 96% yield .

Key Innovations :

-

Catalyst efficiency : KOH accelerates the reaction by enhancing TsCl electrophilicity.

-

Cost-effectiveness : Eliminates expensive solvents like pyridine.

Comparative Analysis of Preparation Methods

| Parameter | Method 1 (Direct) | Method 2 (Protected) | Method 3 (KOH-Catalyzed) |

|---|---|---|---|

| Yield | 85–90% | 75–80% | 95–96% |

| Time | 2–3 h | 6–8 h | 2–3 h |

| Cost | Low | Moderate | Low |

| Scalability | Lab-scale | Lab-scale | Industrial |

| Byproducts | Ditosylate | Minimal | Negligible |

Optimization Strategies

Solvent Effects

Temperature Control

Maintaining temperatures below 25°C prevents TsCl decomposition and improves selectivity.

Catalytic Additives

Industrial-Scale Considerations

The KOH-catalyzed method (Method 3) is optimal for bulk production due to its short reaction time, high yield, and low catalyst cost. A typical pilot-scale setup involves:

Chemical Reactions Analysis

Tosylation and Reactivity

The tosyl group (

) attached to the hydroxyl group of 1-(Tosyloxy)-2-propanol makes it an excellent leaving group compared to hydroxyl groups. This property facilitates several nucleophilic substitution reactions.

-

Nucleophilic Substitution : The tosylate can undergo substitution reactions with nucleophiles, leading to the formation of various alkyl derivatives. For instance, when treated with sodium iodide in acetone, it can yield iodoalkanes.

Hydrogenolysis

One of the most notable reactions involving this compound is hydrogenolysis, where the tosyl group is removed under hydrogen atmosphere, typically using a catalyst such as Raney nickel.

-

Reaction Mechanism : The hydrogenolysis of this compound proceeds through the following steps:

-

Formation of an oxonium ion upon protonation of the tosylate.

-

Subsequent hydride transfer leads to the formation of propanol and the release of p-toluenesulfonic acid.

-

This reaction has been optimized for conditions such as temperature and pressure to enhance selectivity towards desired products like 1,3-propanediol (1,3-PD) from its derivatives .

Other Reactions

-

Dehydration : Under acidic conditions, this compound can undergo dehydration to form alkenes. The reaction typically involves protonation followed by loss of water.

-

Reduction : The compound can also be reduced using various reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or other functional groups.

Experimental Conditions for Hydrogenolysis

Recent studies have focused on optimizing the hydrogenolysis conditions for converting this compound into propanol derivatives:

| Parameter | Value |

|---|---|

| Temperature | 140 °C |

| Hydrogen Pressure | 1 MPa |

| Catalyst | Raney Nickel |

| Reaction Time | 8 hours |

Under these conditions, a conversion rate of approximately 91.2% was achieved with a selectivity of about 81% for 1,3-PD and around 16.7% for n-propanol .

Mechanistic Insights

The proposed mechanism for hydrogenolysis involves:

-

Initial formation of a more reactive intermediate through protonation.

-

Subsequent hydride transfer facilitated by the catalyst.

-

Formation of byproducts like p-toluenesulfonic acid which can affect reaction efficiency.

These insights have been validated through techniques such as gas chromatography-mass spectrometry (GC-MS), which confirm the product distribution and side reactions occurring during the process .

Scientific Research Applications

Scientific Research Applications

1-(Tosyloxy)-2-propanol is utilized across several fields:

Organic Synthesis

- Intermediate in Complex Molecule Synthesis : It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The stability of the tosyloxy group allows for effective substitution reactions, making it valuable in creating complex molecular architectures .

Pharmaceutical Development

- Precursor for Active Pharmaceutical Ingredients (APIs) : The compound is frequently used as a precursor in the synthesis of APIs, facilitating the development of new drugs. Its ability to act as a leaving group helps streamline synthetic pathways in drug formulation .

Biochemical Applications

- Modification of Biomolecules : In biological research, this compound aids in modifying biomolecules, which is essential for studying enzyme mechanisms and protein functions. This application is crucial for understanding biochemical pathways and developing therapeutic strategies .

Industrial Applications

- Production of Specialty Chemicals : The compound finds use in manufacturing specialty chemicals and materials, including polymers and resins. Its properties enable the creation of materials with specific functionalities required in various industrial applications .

Case Studies and Research Findings

Recent studies highlight the utility of this compound in various research contexts:

- A case study demonstrated its effectiveness as an intermediate for synthesizing tenofovir disoproxil fumarate, an important antiviral medication used in HIV treatment. The compound facilitated key steps that improved overall yield and purity during synthesis processes .

- Another research effort focused on using this compound in enzyme-catalyzed reactions, showcasing its role in enhancing reaction rates and selectivity for specific products within biochemical pathways.

Mechanism of Action

The mechanism by which 1-(Tosyloxy)-2-propanol exerts its effects is primarily through its role as a leaving group in substitution reactions. The tosyloxy group stabilizes the transition state, facilitating the departure of the leaving group and the subsequent attack of the nucleophile. This property is exploited in various synthetic transformations to achieve desired chemical modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between 1-(Tosyloxy)-2-propanol and other 2-propanol derivatives in terms of structure, applications, and hazards.

Table 1: Comparative Overview of 2-Propanol Derivatives

Structural and Functional Differences

- Reactivity: The tosyloxy group in this compound enhances its reactivity in substitution reactions compared to ether derivatives like 1-Ethoxy-2-propanol or 1-Propoxy-2-propanol. This makes it a preferred intermediate in synthesizing pharmaceuticals, such as β-blockers (e.g., propranolol derivatives ).

- In contrast, 1-Phenoxy-2-propanol, with a phenyl group, is used in cosmetics due to its moderate polarity .

Hazard Profiles

- Toxicity: Alkoxy derivatives like 1-(Butoxyethoxy)-2-propanol are classified as skin/eye irritants and respiratory hazards . While direct toxicity data for this compound are unavailable, its reactive tosyl group may pose risks during handling.

- Environmental Impact: Compounds like 1-Propoxy-2-propanol are noted for acute oral toxicity, necessitating careful disposal .

Research Findings and Key Insights

DNA Conformational Studies: reveals that 1-propanol induces reentrant DNA transitions, whereas 2-propanol causes consistent DNA compaction. This underscores the importance of substituent position in modulating biomolecular interactions .

Synthetic Utility: Tosyl derivatives are pivotal in multi-step syntheses. For instance, details the use of tosyl chloride in preparing indole-propanol analogs, a process likely applicable to this compound .

Adrenoceptor Binding: highlights that substituents like methoxy and indole groups in 2-propanol derivatives influence α- and β-adrenoceptor affinity, suggesting that the tosyloxy group could be modified to enhance drug targeting .

Biological Activity

1-(Tosyloxy)-2-propanol, also known as (S)-1-tosyloxy-2-propanol, is an organic compound classified as a tosylate. This compound is notable for its chiral nature and serves as an important intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other complex molecules. Its biological activity and mechanisms of action are of significant interest in both medicinal chemistry and biochemical research.

- Molecular Formula : C₁₁H₁₄O₃S

- CAS Number : 50765-70-3

- Chirality : The compound exists in two enantiomeric forms, with (S)-1-tosyloxy-2-propanol being the biologically active form.

The mechanism of action for this compound primarily involves its ability to act as a leaving group in nucleophilic substitution reactions. The tosyl group is a stable leaving group, facilitating the formation of new bonds with nucleophiles. This property underlies its utility in various synthetic pathways, including:

- Substitution Reactions : The tosyl group can be replaced by other nucleophiles such as halides or amines.

- Reduction Reactions : It can be reduced to form propanediols using reducing agents like lithium aluminum hydride.

- Oxidation Reactions : Oxidation can yield aldehydes or carboxylic acids.

Research Findings

This compound has been investigated for its biological activities, particularly in relation to its use as a substrate in biochemical assays and studies of enzyme mechanisms. The compound interacts with specific enzymes that recognize its chiral center, leading to various biochemical transformations. Here are key findings from recent studies:

- Enzyme Interactions : Studies have shown that this compound can serve as a substrate for enzymes involved in chiral synthesis, enhancing the efficiency of asymmetric reactions.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Case Study 1: Enzyme Mechanism Exploration

In a study focused on the asymmetric acylation of meso 2-substituted-1,3-propanediols, researchers utilized (S)-1-tosyloxy-2-propanol to investigate the catalytic efficiency of dinuclear zinc catalysts. The results demonstrated high yields and enantioselectivities (up to 92% ee) for the desymmetrization process, highlighting the compound's role in synthesizing chiral building blocks .

Case Study 2: Antimicrobial Activity Assessment

Another study assessed the antimicrobial properties of various derivatives derived from this compound. The results showed that certain modifications enhanced activity against specific bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Type | Biological Activity | Notes |

|---|---|---|---|

| This compound | Tosylate | Moderate antimicrobial activity | Useful in asymmetric synthesis |

| (S)-1-Tosyloxy-2,3-propanediol | Tosylate | High enantioselectivity | Effective substrate for enzyme studies |

| 1-Tosyloxy-3-propanol | Tosylate | Limited due to structural differences | Different reactivity profiles |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(Tosyloxy)-2-propanol in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use EN 374-certified chemical-resistant gloves, safety goggles, and lab coats to prevent skin/eye contact. For respiratory protection, employ P95 respirators (for particulates) or OV/AG-P99 cartridges (for organic vapors) in poorly ventilated areas .

- Environmental Controls : Avoid drainage contamination by using sealed containers and secondary containment systems. Work in fume hoods to minimize inhalation risks .

- Decontamination : Clean spills with inert absorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste services .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify purity and detect impurities (e.g., residual tosyl chloride or diols) .

- Spectroscopy : Confirm molecular structure via H/C NMR (e.g., characteristic peaks for tosyl group at ~7.8 ppm for aromatic protons) and FT-IR (S=O stretching at ~1360–1180 cm) .

Q. What solvents are compatible with this compound for reaction optimization?

- Methodological Answer :

- Polar Aprotic Solvents : Dimethylformamide (DMF) or acetonitrile enhance nucleophilic substitution reactions due to their high polarity and ability to stabilize intermediates.

- Avoid Protic Solvents : Water or alcohols may hydrolyze the tosyl group. Pre-dry solvents with molecular sieves to minimize decomposition .

Advanced Research Questions

Q. How does the tosyl leaving group influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Mechanistic Studies : Compare reaction rates with other leaving groups (e.g., mesyl or triflyl) under identical conditions (solvent, temperature). Use kinetic profiling (e.g., via H NMR) to quantify activation parameters .

- Computational Modeling : Employ density functional theory (DFT) to calculate transition-state energies and assess the leaving group’s electronic effects (e.g., charge distribution on the oxygen atom) .

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

- Methodological Answer :

- pH Stability Testing : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at 40°C. Monitor degradation via HPLC and identify byproducts (e.g., 2-propanol or tosic acid) .

- Stabilization Approaches : Add radical scavengers (e.g., BHT) or store in amber vials under nitrogen to prevent oxidative or hydrolytic degradation .

Q. How can researchers assess the carcinogenic potential of this compound?

- Methodological Answer :

- In Vitro Assays : Perform Ames tests (bacterial reverse mutation) and mammalian cell mutagenicity assays (e.g., CHO cell chromosomal aberration) to evaluate genotoxicity .

- In Vivo Studies : Conduct chronic exposure studies in rodent models, monitoring tumor incidence and histopathological changes in target organs (e.g., liver, kidneys) .

Data Contradictions and Resolution

Q. Conflicting reports exist on the thermal stability of this compound. How can these discrepancies be resolved?

- Methodological Answer :

- Controlled Decomposition Experiments : Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to determine decomposition onset temperatures under inert vs. oxidative atmospheres .

- Replicate Published Protocols : Reproduce conflicting studies while standardizing parameters (e.g., heating rate, sample purity) to identify methodological variability .

Experimental Design Considerations

Q. What analytical methods are optimal for quantifying trace impurities in this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.